Secobotrytriendiol
Description
Secobotrytriendiol is a phytotoxic sesquiterpenoid first isolated from the plant pathogenic fungus Botrytis cinerea. Identified by Durán-Patrón et al. in 2000, it belongs to a class of secondary metabolites implicated in fungal virulence and host-pathogen interactions . Structurally, it features a bicyclic sesquiterpene backbone with hydroxyl and ketone functional groups, contributing to its bioactivity.
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(E)-2-[(5S)-2-ethenyl-5-(hydroxymethyl)-3,3,5-trimethylcyclopenten-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C15H24O2/c1-6-11(8-16)13-12(7-2)14(3,4)9-15(13,5)10-17/h6-7,16-17H,2,8-10H2,1,3-5H3/b11-6-/t15-/m1/s1 |
InChI Key |
BHNACKMCMDASDB-UJNBGNEJSA-N |
Isomeric SMILES |
C/C=C(/CO)\C1=C(C(C[C@]1(C)CO)(C)C)C=C |
Canonical SMILES |
CC=C(CO)C1=C(C(CC1(C)CO)(C)C)C=C |
Synonyms |
secobotrytriendiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Secobotrytriendiol shares core structural features with other fungal sesquiterpenoids but differs in functional group composition and oxidation states. Key analogs include:
The presence of diol and ketone groups in this compound distinguishes it from analogs like botrydienal (aldehyde-dominated) and secobotrytrienol (lacking ketone functionality). These structural variations influence solubility, reactivity, and interaction with plant cellular targets .
Research Findings and Implications
- Convergent Evolution of Phytotoxicity: Despite structural divergence, sesquiterpenoids like this compound and botrydienal exhibit convergent roles in fungal pathogenesis, targeting plant defense systems through oxidative stress .
- Structure-Activity Relationships: The ketone group in this compound enhances electrophilic reactivity, enabling covalent modification of plant proteins—a trait absent in non-ketone analogs like secobotrytrienol .
- Ecological Specificity : Botrytis cinerea-derived compounds (e.g., this compound) show broader host ranges compared to Botryotinia squamosa metabolites, likely due to adaptive differences in fungal virulence strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
